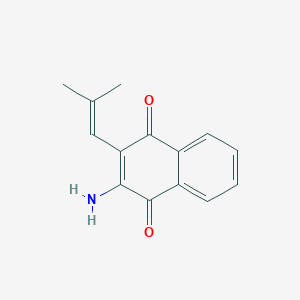
2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of an amino group, a naphthalene ring, and a methylprop-1-en-1-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.
Alkylation: The methylprop-1-en-1-yl group is introduced via an alkylation reaction, often using an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone to hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can act as an electron acceptor, participating in redox reactions within cells. This can lead to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells. Additionally, the compound may interact with specific enzymes and proteins, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-(2-methylprop-1-en-1-yl)sulfanylpropanoic acid
- 3-Amino-1-(2-methylprop-2-en-1-yl)thiourea
- 1-Chloro-N,N,2-trimethylpropenylamine
Uniqueness
2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione is unique due to its naphthoquinone core structure combined with the amino and methylprop-1-en-1-yl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
870695-96-8 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
2-amino-3-(2-methylprop-1-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H13NO2/c1-8(2)7-11-12(15)14(17)10-6-4-3-5-9(10)13(11)16/h3-7H,15H2,1-2H3 |
InChI-Schlüssel |
SOVGANLMVDXFJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C(C(=O)C2=CC=CC=C2C1=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


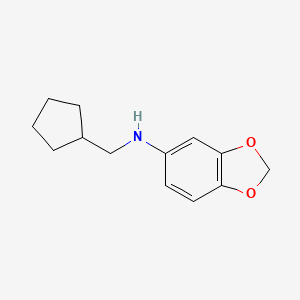

![1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14178781.png)

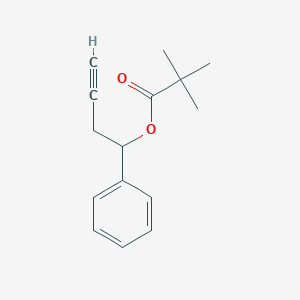
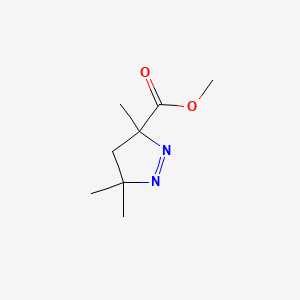
![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)
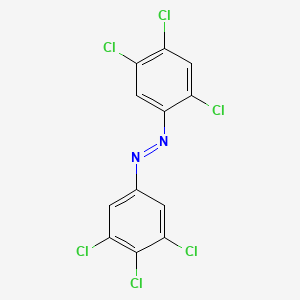
![6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime (9CI)](/img/structure/B14178820.png)
![6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178825.png)
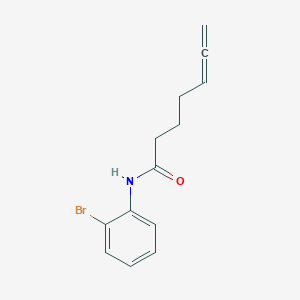
![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178840.png)
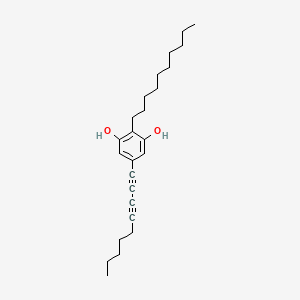
![2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14178866.png)
